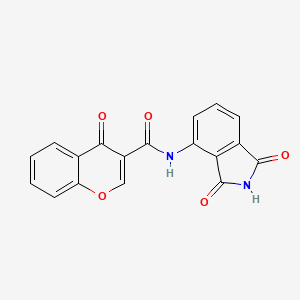
4-氧代-4H-色烯-3-羧酰胺-N-(1,3-二氧代异吲哚啉-4-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoindoline and chromene moieties, which contribute to its diverse chemical reactivity and biological activity.
科学研究应用
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline-1,3-dione core, which is then coupled with a chromene derivative. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Key steps in the synthesis may include:
Formation of Isoindoline-1,3-dione: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.
Coupling with Chromene Derivative: The isoindoline-1,3-dione is then reacted with a chromene derivative under conditions that may involve the use of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve these goals.
化学反应分析
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
作用机制
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide: This compound has a similar isoindoline core but differs in the attached functional groups.
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound features a benzodioxine moiety instead of a chromene moiety.
The uniqueness of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide lies in its specific combination of isoindoline and chromene structures, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-15-9-4-1-2-7-13(9)25-8-11(15)17(23)19-12-6-3-5-10-14(12)18(24)20-16(10)22/h1-8H,(H,19,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXDZHJGGHQZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














